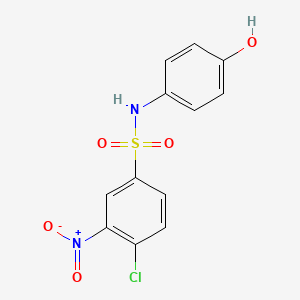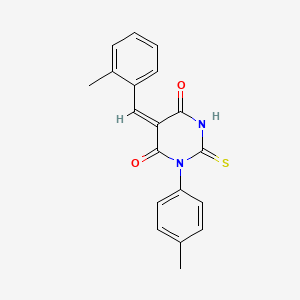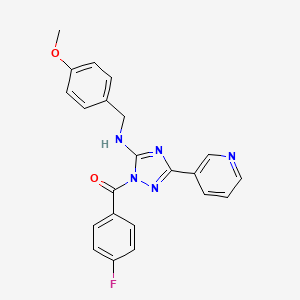
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the JAK/STAT pathway, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and reduce inflammation. 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to modulate the expression of various genes involved in inflammation and cancer. In vivo studies have shown that 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can reduce the severity of inflammation in animal models.
Advantages and Limitations for Lab Experiments
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of inflammation and cancer. Another potential direction is the synthesis of novel materials using 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a building block. Furthermore, the elucidation of the mechanism of action of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential targets could lead to the development of more potent and selective 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based compounds.
Synthesis Methods
The synthesis of 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-propoxybenzaldehyde and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then treated with acetic anhydride to form 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been reported to yield 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in good yields and purity.
Scientific Research Applications
5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate various signaling pathways, including the NF-κB and JAK/STAT pathways. In material science, 5-(5-bromo-2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-2-5-17-10-4-3-9(14)6-8(10)7-11-12(16)15-13(18)19-11/h3-4,6-7H,2,5H2,1H3,(H,15,16,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQNTVVJXUOPT-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)


![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)


